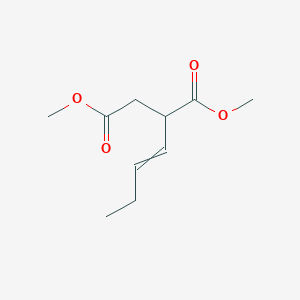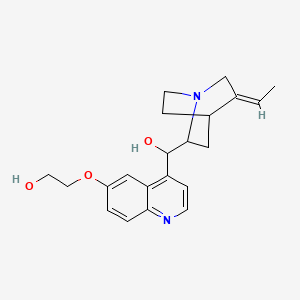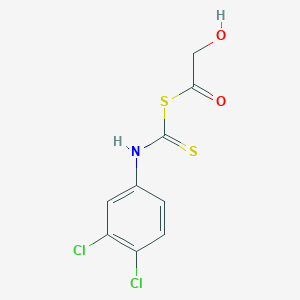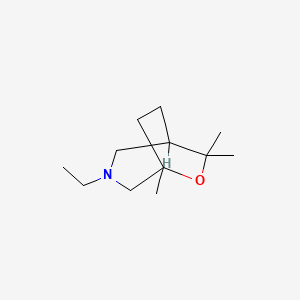![molecular formula C7H14ClNOSi B14455883 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- CAS No. 76128-61-5](/img/structure/B14455883.png)
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- is an organic compound with the molecular formula C7H14ClNOSi and a molecular weight of 191.73 g/mol . This compound is a derivative of pyrrolidinone, where a chlorodimethylsilyl group is attached to the nitrogen atom of the pyrrolidinone ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- typically involves the reaction of 2-pyrrolidinone with chlorodimethylsilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chlorodimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- involves its ability to react with various nucleophiles and electrophiles. The chlorodimethylsilyl group is a reactive site that can undergo substitution or hydrolysis, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- can be compared with other similar compounds such as:
2-Pyrrolidinone: A simpler derivative without the chlorodimethylsilyl group.
1-Methyl-2-pyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.
N-Methyl-2-pyrrolidone: Another derivative with a methyl group on the nitrogen atom.
The uniqueness of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- lies in the presence of the chlorodimethylsilyl group, which imparts different reactivity and properties compared to other derivatives.
Propiedades
Número CAS |
76128-61-5 |
|---|---|
Fórmula molecular |
C7H14ClNOSi |
Peso molecular |
191.73 g/mol |
Nombre IUPAC |
1-[[chloro(dimethyl)silyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,8)6-9-5-3-4-7(9)10/h3-6H2,1-2H3 |
Clave InChI |
JBGCGAVLHSWPEQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CN1CCCC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


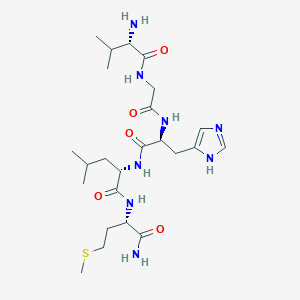
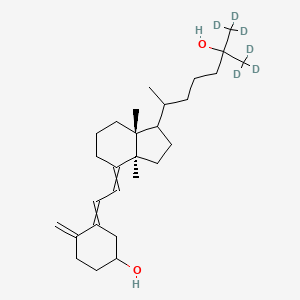
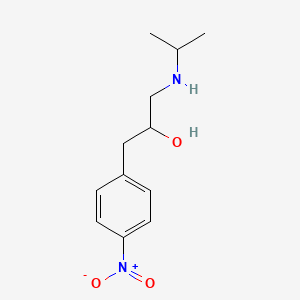
![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
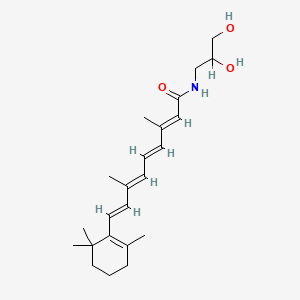
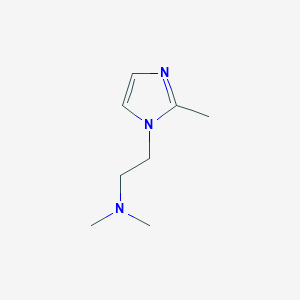
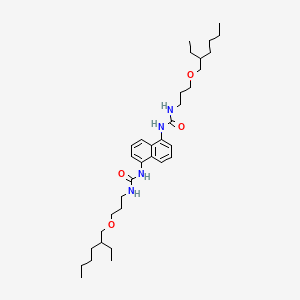
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
